Lumula
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lumula involves the incorporation of the N-ethyl amide prodrug moiety from bimatoprost and the lower side chain modifications from unoprostone . The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol . The compound is stored at -20°C to maintain its stability .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves high-pressure homogenization and ultrasonication to ensure the compound’s purity and stability . The final product is often stored in a solution form to prevent degradation.
Chemical Reactions Analysis
Types of Reactions
Lumula undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability.
Common Reagents and Conditions
Common reagents used in this compound’s reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation.
Major Products Formed
The major products formed from this compound’s reactions include modified eicosanoid analogs that exhibit enhanced biological activity . These products are crucial for further research and development in medical applications.
Scientific Research Applications
Lumula has a wide range of scientific research applications:
Mechanism of Action
Lumula exerts its effects by targeting the prostanoid FP receptor, although its activity is relatively low due to the slow hydrolysis of the N-ethyl amide prodrug moiety . The compound’s mechanism of action involves the activation of specific molecular pathways that regulate intraocular pressure, making it effective in treating glaucoma .
Comparison with Similar Compounds
Similar Compounds
Unoprostone: Shares the docosanoid features with Lumula but lacks the prostamide features.
Bimatoprost: Contains the prostamide features but does not incorporate the docosanoid characteristics.
Travoprost and Latanoprost: Other prostaglandin analogs used in glaucoma treatment but with different structural modifications.
Uniqueness
This compound’s uniqueness lies in its hybrid structure, combining features from both unoprostone and bimatoprost . This combination allows it to serve as a valuable tool for testing alternate mechanism theories and developing new therapeutic agents .
Properties
Molecular Formula |
C24H43NO4 |
---|---|
Molecular Weight |
409.6 g/mol |
IUPAC Name |
7-[3,5-dihydroxy-2-(3-oxodecyl)cyclopentyl]-N-ethylhept-5-enamide |
InChI |
InChI=1S/C24H43NO4/c1-3-5-6-7-10-13-19(26)16-17-21-20(22(27)18-23(21)28)14-11-8-9-12-15-24(29)25-4-2/h8,11,20-23,27-28H,3-7,9-10,12-18H2,1-2H3,(H,25,29) |
InChI Key |
HKPRCFLRPPLNEN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)NCC)O)O |
Origin of Product |
United States |
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